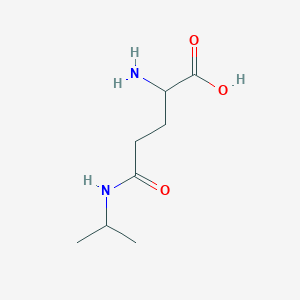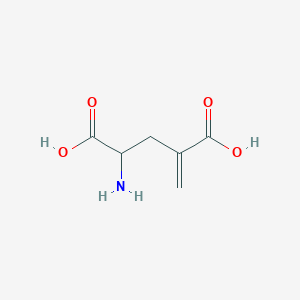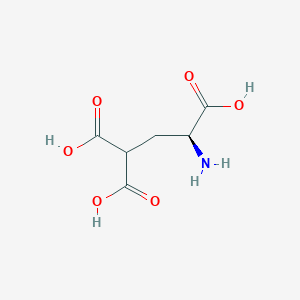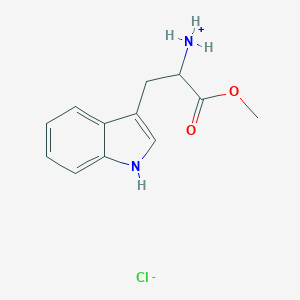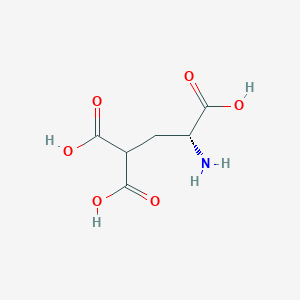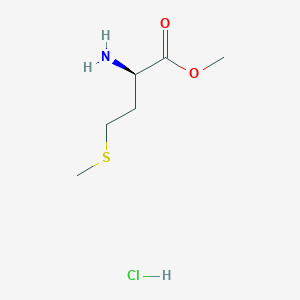
H-D-Met-OMe.HCl
概要
説明
H-D-Met-OMe.HCl is an organic compound with the chemical formula C6H14ClNO2S. It is a derivative of the amino acid methionine, where the carboxyl group is esterified with methanol, and the compound is further converted to its hydrochloride salt. This compound appears as a white crystalline powder and is soluble in water but has low solubility in organic solvents .
準備方法
Synthetic Routes and Reaction Conditions
H-D-Met-OMe.HCl can be synthesized by reacting D-methionine with methanol in the presence of an acid catalyst, such as hydrochloric acid. The reaction typically proceeds at room temperature and yields the esterified product . Another method involves the use of trimethylchlorosilane (TMSCl) with methanol, which provides a convenient and efficient route for the esterification of amino acids .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through crystallization and drying under reduced pressure to obtain the final product .
化学反応の分析
Types of Reactions
H-D-Met-OMe.HCl undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methionine side chain can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Methionine methyl alcohol.
Substitution: Various substituted methionine derivatives.
科学的研究の応用
H-D-Met-OMe.HCl has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other biologically active compounds.
Biology: It serves as a tool to study the metabolism and biological activity of methionine in organisms.
Medicine: It is used in the development of pharmaceuticals and as a drug intermediate.
作用機序
The mechanism of action of H-D-Met-OMe.HCl involves its conversion to methionine in biological systems. Methionine plays a crucial role in protein synthesis and acts as a precursor for other important biomolecules. The compound targets methionine aminopeptidase 2, an enzyme involved in the removal of methionine residues from nascent proteins .
類似化合物との比較
Similar Compounds
L-Methionine methyl ester hydrochloride: Similar in structure but differs in the stereochemistry of the methionine residue.
DL-Methionine methyl ester hydrochloride: A racemic mixture containing both D- and L- forms of methionine methyl ester.
Uniqueness
H-D-Met-OMe.HCl is unique due to its specific stereochemistry, which can influence its biological activity and interactions compared to its L- and DL- counterparts .
特性
IUPAC Name |
methyl (2R)-2-amino-4-methylsulfanylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-9-6(8)5(7)3-4-10-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVUPUNLVKELNV-NUBCRITNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCSC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CCSC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60512376 | |
| Record name | Methyl D-methioninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69630-60-0 | |
| Record name | Methyl D-methioninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60512376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


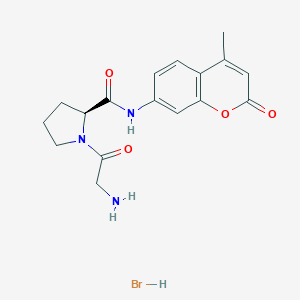
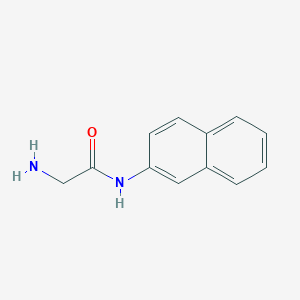
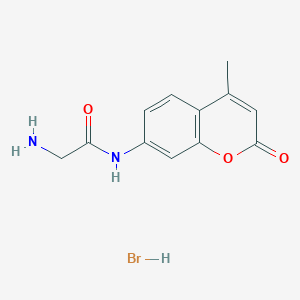
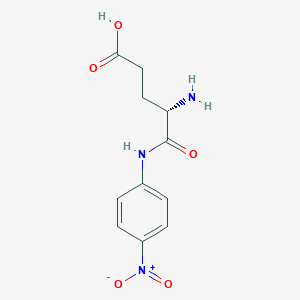
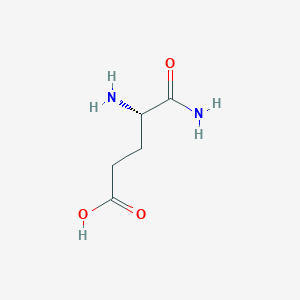
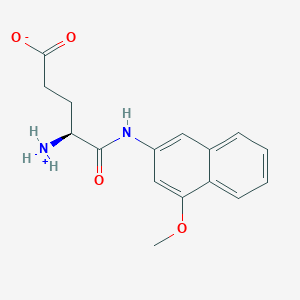
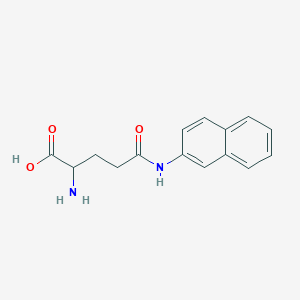
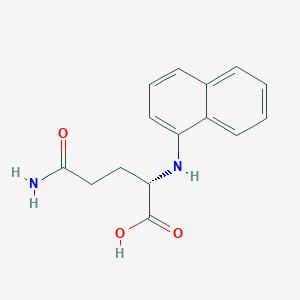
![2-Amino-5-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoic acid](/img/structure/B555479.png)
